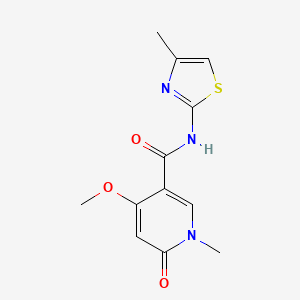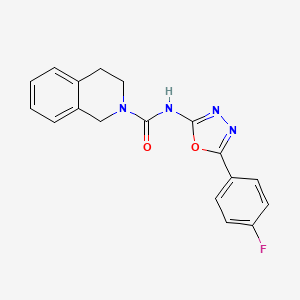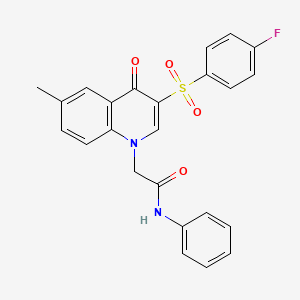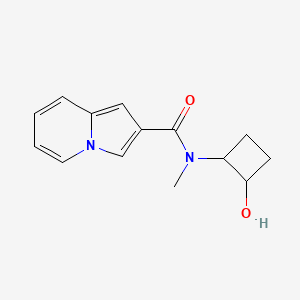
1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, also known as FIIN-3, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) kinases. FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the development and progression of several types of cancer and other diseases. Therefore, FIIN-3 has emerged as a promising therapeutic agent for the treatment of FGFR-driven diseases.
Applications De Recherche Scientifique
Medical Imaging Applications
1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea derivatives have been explored for their potential in medical imaging. For instance, the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a potent nonpeptide CCR1 antagonist, was described for use in automated modules. This compound, featuring a 4-[18F]fluorobenzyl group, is significant for its application in positron emission tomography (PET) imaging, highlighting its role in enhancing diagnostic accuracy in medical imaging (Mäding et al., 2006).
Chemical Synthesis and Biological Evaluation
The chemical structure of compounds related to 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea has been leveraged in synthesizing novel molecules with potential biological activities. For example, studies have identified structural features critical for antagonist activity against Neuropeptide S, indicating the utility of the 4-Fluorobenzyl urea framework in designing compounds with specific biological functions (Zhang et al., 2008).
Material Science and Corrosion Inhibition
Isatin derivatives, which share a structural resemblance to 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, have been studied for their corrosion inhibition properties on mild steel surfaces in acidic environments. Such research underlines the potential of these compounds in extending the life of metals and reducing economic losses due to corrosion (Ansari et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to 1-(4-Fluorobenzyl)-3-(1-methyl-2-oxoindolin-5-yl)urea have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase (AChE), indicating potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease. The synthesis and biological evaluation of these compounds underscore their significance in the development of novel therapeutic agents (Lee et al., 2000).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-21-15-7-6-14(8-12(15)9-16(21)22)20-17(23)19-10-11-2-4-13(18)5-3-11/h2-8H,9-10H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRGOSSSKFDPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2572725.png)




![5-Fluoro-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)
![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2572740.png)


